Acetyldiethylcholine

Descripción

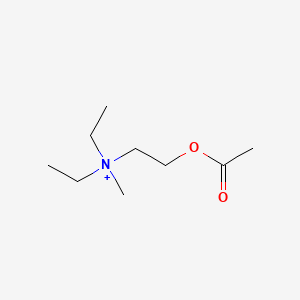

Acetyldiethylcholine (chemical name: 2-(acetyloxy)-N,N-diethylethanaminium) is a synthetic cholinergic compound derived from the structural modification of acetylcholine (ACh). It is classified as a "false neurotransmitter" due to its ability to mimic ACh in synaptic transmission while exhibiting distinct pharmacological properties . Acetyldiethylcholine is synthesized through the acetylation of diethylcholine, a choline analogue, and is released from nerve terminals in response to depolarizing stimuli such as high K⁺ concentrations or electrical stimulation . Its molecular structure replaces the two methyl groups on the quaternary nitrogen of ACh with ethyl groups, increasing its molecular mass and altering receptor interactions (Figure 1) .

Propiedades

Número CAS |

54378-00-6 |

|---|---|

Fórmula molecular |

C9H20NO2+ |

Peso molecular |

174.26 g/mol |

Nombre IUPAC |

2-acetyloxyethyl-diethyl-methylazanium |

InChI |

InChI=1S/C9H20NO2/c1-5-10(4,6-2)7-8-12-9(3)11/h5-8H2,1-4H3/q+1 |

Clave InChI |

RXNRTQDDFAZYGG-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCOC(=O)C |

SMILES canónico |

CC[N+](C)(CC)CCOC(=O)C |

Números CAS relacionados |

53566-04-4 (iodide) |

Sinónimos |

AcDECh acetyldiethylcholine acetyldiethylcholine bromide acetyldiethylcholine iodide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Acetyldiethylcholine belongs to a family of ethyl-substituted choline derivatives. Key structural analogues include acetylmonoethylcholine (one ethyl group) and acetyltriethylcholine (three ethyl groups). Below is a detailed comparison of their properties:

Table 1: Structural and Functional Comparison of Acetyldiethylcholine and Analogues

| Compound | Structural Features | Release Efficiency* (%) | Subcellular Storage (Free:Bound Ratio) | Receptor Affinity (vs. ACh) |

|---|---|---|---|---|

| Acetylcholine (ACh) | Quaternary N⁺, two methyl groups, ester bond | 100 (Baseline) | 1:1.5 | High (muscarinic/nicotinic) |

| Acetyldiethylcholine | Two ethyl groups on N⁺ | 65–70 | 1:1.4 | Reduced (partial agonism) |

| Acetylmonoethylcholine | One ethyl, one methyl on N⁺ | 80–85 | 1:1.3 | Moderate |

| Acetyltriethylcholine | Three ethyl groups on N⁺ | 40–45 | 1:1.6 | Very low |

*Release efficiency measured as Ca²⁺-dependent exocytosis in rat cerebral cortical slices .

Key Findings from Research:

Release Dynamics: Acetyldiethylcholine is released 30–35% less efficiently than ACh due to steric hindrance from ethyl groups, which impair vesicular packaging and exocytosis . In contrast, acetylmonoethylcholine retains ~80% of ACh’s release efficiency, suggesting that a single ethyl substitution minimally disrupts synaptic machinery .

Receptor Interactions :

- Acetyldiethylcholine exhibits partial agonism at muscarinic receptors and negligible activity at nicotinic receptors, unlike ACh, which activates both receptor types robustly .

- Acetyltriethylcholine’s bulky structure renders it nearly inactive at cholinergic receptors, limiting its utility as a functional transmitter .

Subcellular Localization :

- All ethyl-substituted analogues distribute between free (cytosolic) and bound (vesicular) nerve terminal stores similarly to ACh, but acetyltriethylcholine shows a slightly higher proportion in bound stores (1:1.6 vs. 1:1.5 for ACh) .

Clinical Implications :

- Acetyldiethylcholine’s reduced receptor affinity and release efficiency make it a candidate for studying cholinergic dysfunction or modulating synaptic activity without overstimulation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.